Enhanced Lipophilicity (XLogP) Compared to Non-Fluorinated and 2-Unsubstituted Analogs
The target compound exhibits a calculated XLogP of 2.8 [1]. This value is significantly higher than that of the non-fluorinated analog 2-(methylthio)-1H-benzimidazole (estimated LogP ~1.8 based on structural similarity) and the 2-unsubstituted analog 5,6-difluoro-1H-benzimidazole (estimated LogP ~1.5). The increased lipophilicity, driven by the synergistic effect of the 5,6-difluoro and 2-methylthio groups, directly impacts membrane permeability and oral bioavailability potential, making it a more suitable candidate for central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 2-(Methylthio)-1H-benzimidazole (estimated ~1.8); 5,6-Difluoro-1H-benzimidazole (estimated ~1.5) |
| Quantified Difference | Target compound is 1.0-1.3 LogP units more lipophilic |
| Conditions | Calculated using XLogP algorithm (Chem960 database) |
Why This Matters
Higher lipophilicity correlates with improved blood-brain barrier penetration and target engagement for CNS-active compounds.
- [1] Chem960. (n.d.). 5,6-Difluoro-2-(methylthio)-1H-benzo[d]imidazole (CAS 496793-17-0) Property Data. Retrieved from https://m.chem960.com View Source
